
PA1 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PA1 2HCl is a photoswitchable epithelial sodium channel (ENaC) blocker. PA1 2HCl enables the optical control of ENaC channels, in particular the δβγ isoform, by switching between blue and green light, or by turning on and off blue light. PA1 2HCl was used to modify functionally δβγENaC in amphibian and mammalian cells.
科学的研究の応用
1. Immunological Applications
PA1 2HCl's immunological significance is highlighted in the study of a monoclonal antibody, 2H1, which binds to a peptide identified as PA1 (GLQYTPSWMLVG). This peptide mimics the capsular polysaccharide of Cryptococcus neoformans, a pathogenic fungus. The structure of the antibody-PA1 complex provides insights into peptide mimotopes, important for vaccine development and immunotherapy (Young et al., 1997).
2. Antimicrobial Research
Pediocin PA-1, related to PA1 2HCl, exhibits broad-spectrum antimicrobial activity, especially against Listeria monocytogenes. This peptide's structural and functional properties have significant implications for food safety and preservation (Rodríguez et al., 2002).
3. Genetic Research
Studies have identified the melanocortin 1 receptor (MC1R) gene variants, such as PA1, associated with an increased risk of melanoma. These findings contribute to our understanding of genetic predispositions to skin cancer and emphasize the importance of standardized classifications for MC1R variants in melanoma research (Williams et al., 2011).
4. Pharmacological and Nutritional Research
The synthesis and evaluation of phenolic amides like PA1 have been investigated for their antioxidant and anti-inflammatory properties. Studies suggest that PA1 can inhibit lipid peroxidation and enhance antioxidant enzyme activities, which could be relevant in pharmacology and nutrition (Lee et al., 2015).
5. Cancer Research
The PTIP associated protein 1 (PA1) has been identified as an independent prognostic factor for lymph node-negative breast cancer. This research highlights PA1's potential as a biomarker for breast cancer prognosis (Takeshita et al., 2013).
6. Virology
In virology, PA1 has been used to study its binding properties to a natural HPV sequence, providing insights into HPV16's elimination in cell culture and the DNA binding properties of large antiviral polyamides (He et al., 2014).
7. Biochemical Research
Research on PA1 (dIm-PyPyβPyPyPy-γ-PyPyβPyPyPyPyβ-Ta) has provided insights into the thermodynamics and site stoichiometry of DNA binding by large antiviral hairpin polyamides, contributing to our understanding of DNA-protein interactions in biochemistry (Song et al., 2019).
8. Genetic and Immunological Disorders
A study comparing the susceptibility of autoimmune hepatitis between children and adults revealed different HLA-DRB1 allotypes conferring susceptibility to autoimmune hepatitis in these groups. This research could have implications for understanding genetic and immunological disorders (Pando et al., 1999).
9. Neuropharmacology
PA1 has been used in the study of epithelial sodium channels (ENaCs), particularly the δβγ isoform, in various organs, including the human brain. This research could impact our understanding of water transport across epithelia and sodium influx into non-epithelial cells in neuropharmacology (Schönberger et al., 2014).
10. Diabetic Research
特性
CAS番号 |
1620951-72-5 |
|---|---|
製品名 |
PA1 2HCl |
分子式 |
C18H18Cl3N9O |
分子量 |
482.75 |
IUPAC名 |
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride |
InChI |
InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H/b28-27+;; |
InChIキー |
JKZVQNCSFUAMFC-JZYARHMISA-N |
SMILES |
O=C(C1=NC(Cl)=C(N)N=C1N)NC(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)=N.[H]Cl.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PA1 2HCl; PA1 dihydrochloride; PA1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)

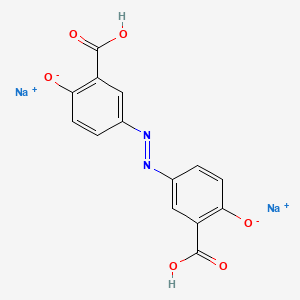

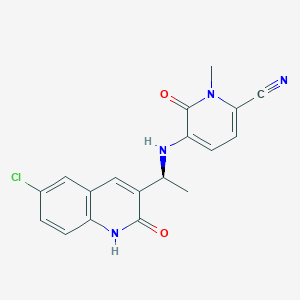
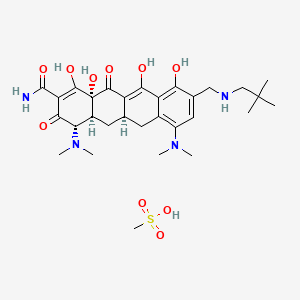

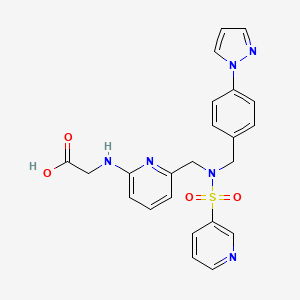

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)
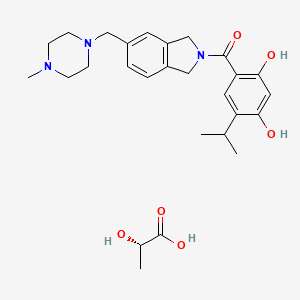
![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)